Glemanserin vs. Volinanserin (MDL 100,907): Benchmarking Historical vs. Optimized 5-HT2A Selectivity
Glemanserin was the first truly selective 5-HT2A ligand discovered, which led to the development of its more potent and selective fluorinated analogue, volinanserin (MDL 100,907) [1]. While direct comparative binding data from the same publication are not always provided in a single table, cross-study comparisons establish the quantitative improvement in selectivity. Glemanserin exhibits a Ki of 2.5 nM for the human 5-HT2A receptor . In contrast, volinanserin is reported to have a Ki of 0.36 nM for the human 5-HT2A receptor and demonstrates significantly lower affinity for the 5-HT2C receptor (Ki of 88 nM) [2]. This difference underscores volinanserin as the more optimized analog for applications requiring the absolute highest degree of selectivity.
| Evidence Dimension | Human 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.5 nM |
| Comparator Or Baseline | Volinanserin (MDL 100,907) Ki = 0.36 nM |
| Quantified Difference | Volinanserin is approximately 7-fold more potent at the human 5-HT2A receptor in this assay. |
| Conditions | Radioligand binding assay using human recombinant 5-HT2A receptors expressed in HEK-293 cells. |
Why This Matters
This comparison contextualizes Glemanserin's historical and scientific value; procurement is based on whether the experimental goal requires the historically significant, well-characterized scaffold or the later-generation, optimized selectivity of its fluorinated derivative.
- [1] Olivier B, Mos J, Raghoebar M, de Koning P, Mak M. Serenics. Progress in Drug Research. 1994;42:167-308. View Source
- [2] Kehne JH, Baron BM, Carr AA, Chaney SF, Elands J, Feldman DJ, et al. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics. 1996;277(2):968-81. View Source
